

An In-Depth Technical Guide to the Chemical Properties of Tetrahydrofuran-2-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Tetrahydrofuran-2-carboxamide**

Cat. No.: **B153543**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Tetrahydrofuran-2-carboxamide**, a significant heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights grounded in established scientific principles.

Section 1: Molecular Structure and Stereochemistry

Core Chemical Structure

Tetrahydrofuran-2-carboxamide possesses a five-membered saturated ether ring (oxolane) substituted at the C2 position with a primary carboxamide group (-CONH₂). Its systematic IUPAC name is oxolane-2-carboxamide. The presence of the polar ether linkage and the hydrogen-bonding capable amide group within a compact aliphatic scaffold defines its chemical behavior and utility.

- Empirical Formula: C₅H₉NO₂
- Molecular Weight: 115.13 g/mol

Chirality and Enantiomers

The carbon atom at the 2-position of the tetrahydrofuran ring is a stereocenter, meaning **Tetrahydrofuran-2-carboxamide** exists as a pair of enantiomers: (S)- and (R)-

Tetrahydrofuran-2-carboxamide.

The stereochemistry of this moiety is critical in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological potency and toxicological profiles.[\[1\]](#) Regulatory bodies like the FDA mandate the characterization and testing of individual enantiomers.[\[1\]](#) Consequently, the synthesis and separation of enantiomerically pure forms of this compound are of paramount importance.

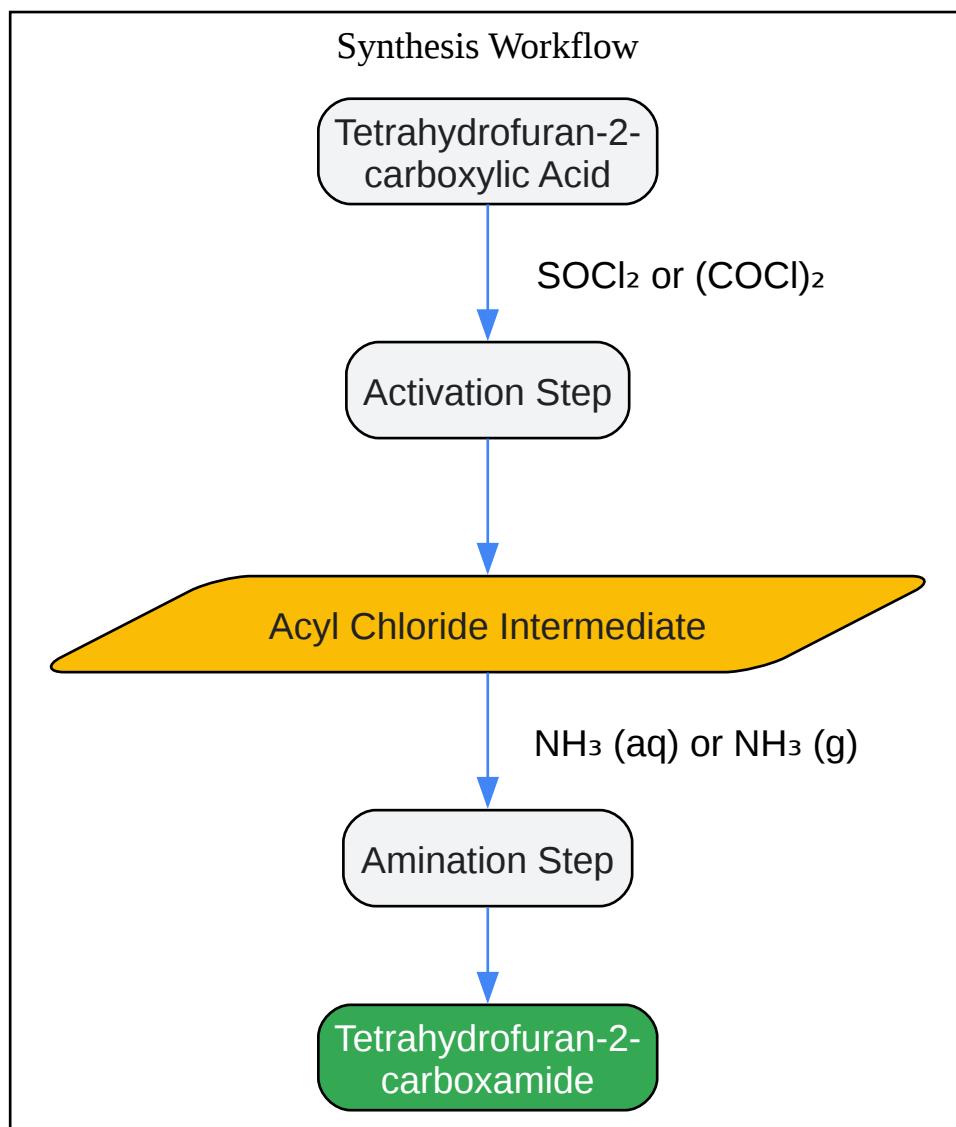
The (S)-enantiomer, for instance, has a reported specific rotation of:

- $[\alpha]_{D}^{20} = -75^\circ$ (c = 1 in H₂O)

This value is a critical quality control parameter for verifying the enantiomeric purity of a sample. The resolution of racemic tetrahydrofuran-2-carboxylic acid, a key precursor, has been reported, enabling access to these enantiomerically pure forms.[\[2\]](#)

Section 2: Physicochemical Properties

The physical properties of **Tetrahydrofuran-2-carboxamide** are dictated by its structure, which allows for both hydrogen bond donation (from the -NH₂) and acceptance (from the amide C=O and ether oxygen). This results in a relatively high melting point for its molecular weight and solubility in polar solvents.


Property	Value	Source
Molecular Formula	C ₅ H ₉ NO ₂	
Molecular Weight	115.13 g/mol	
Appearance	Solid	
Melting Point	82-86 °C (for (S)-enantiomer)	
CAS Number	498573-81-2 (for (S)-enantiomer)	
Optical Activity	[α] _{20/D} -75°, c = 1 in H ₂ O (for (S)-enantiomer)	
Solubility	Soluble in water and other polar organic solvents.	Inferred from structure

Section 3: Synthesis and Purification

Synthetic Pathways

The most direct and common route to **Tetrahydrofuran-2-carboxamide** is through the amidation of its corresponding carboxylic acid, Tetrahydrofuran-2-carboxylic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia.

Causality of Experimental Choice: Direct amidation of a carboxylic acid with ammonia is thermally demanding and often results in low yields due to the formation of a stable ammonium carboxylate salt. Therefore, a two-step activation-amination sequence is employed. Activating agents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride. This intermediate readily undergoes nucleophilic acyl substitution with ammonia to form the desired amide in high yield under mild conditions.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Tetrahydrofuran-2-carboxamide**.

Experimental Protocol: Amidation via Acyl Chloride

This protocol is a representative method. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- Activation: To a solution of (S)-Tetrahydrofuran-2-carboxylic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS for the formation of the methyl ester.
- Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. This yields the crude Tetrahydrofuran-2-carbonyl chloride.
- Amination: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF). Cool the solution to 0 °C and slowly add a stoichiometric excess of aqueous ammonium hydroxide (e.g., 2.5 eq).
- Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure **Tetrahydrofuran-2-carboxamide**.

Purification and Chiral Resolution

For applications requiring high purity, standard techniques such as recrystallization or column chromatography are effective. When dealing with racemic mixtures, chiral resolution is necessary. This can be achieved by:

- Diastereomeric Salt Formation: Reacting racemic Tetrahydrofuran-2-carboxylic acid with a chiral amine to form diastereomeric salts, which can be separated by crystallization, followed by liberation of the enantiomerically pure acid and subsequent amidation.[3]
- Chiral Chromatography: Direct separation of the enantiomers of either the final carboxamide or a key intermediate using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP).[1]

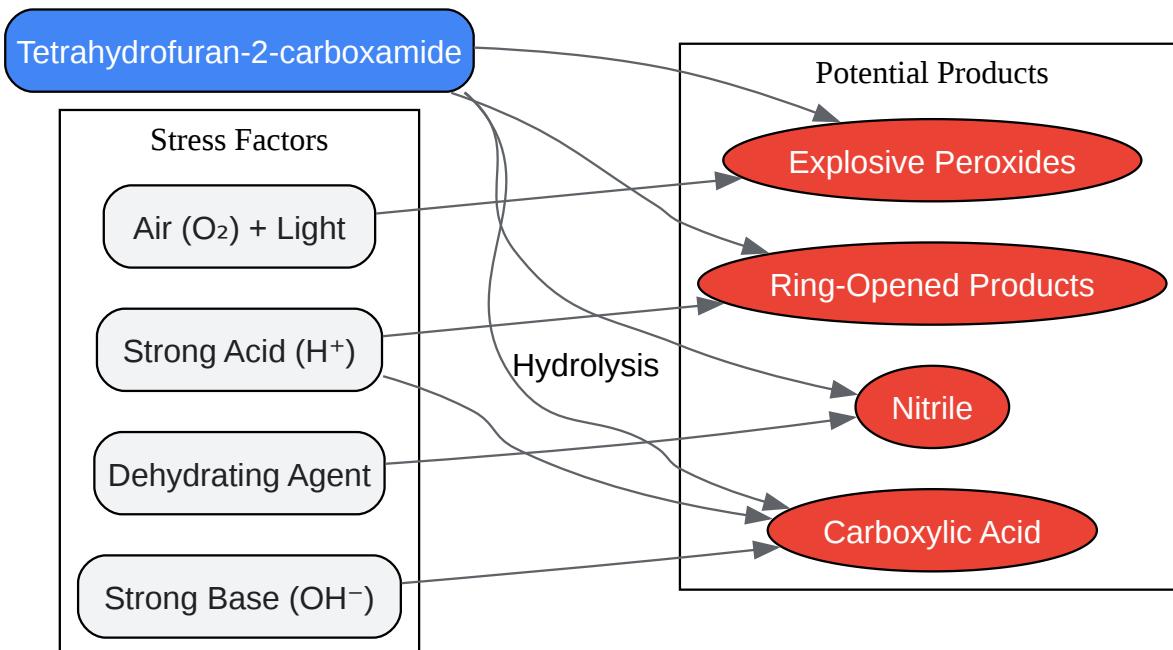
Section 4: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **Tetrahydrofuran-2-carboxamide**.

Technique	Characteristic Features
¹ H NMR	- -NH_2 protons: Broad singlet, chemical shift variable (typically ~6.5-7.5 ppm), exchanges with D_2O . - H_2 proton (α to C=O and O): Doublet of doublets (~4.2-4.4 ppm). - H protons (α to O): Multiplets (~3.7-3.9 ppm). - H_3 , H_4 protons: Multiplets (~1.8-2.2 ppm).
¹³ C NMR	- C=O (carbonyl): ~170-175 ppm. - C_2 (CH): ~75-80 ppm. - C_5 (CH_2): ~68-72 ppm. - C_3, C_4 (CH_2): ~25-30 ppm.
IR Spectroscopy	- N-H stretch: Two bands (symmetric & asymmetric) around 3200-3400 cm^{-1} . - C=O stretch (Amide I): Strong absorption around 1650-1680 cm^{-1} . - N-H bend (Amide II): Absorption around 1600-1640 cm^{-1} . - C-O-C stretch (Ether): Strong, characteristic absorption around 1050-1100 cm^{-1} . ^[4]
Mass Spectrometry	- $[\text{M}]^+$: Molecular ion peak at $\text{m/z} = 115$. - Key Fragments: Loss of NH_2 ($\text{m/z} = 99$), loss of CONH_2 ($\text{m/z} = 71$), and other fragments arising from the cleavage of the THF ring.

Section 5: Chemical Reactivity and Stability

Understanding the reactivity and stability of **Tetrahydrofuran-2-carboxamide** is crucial for its application and storage. The molecule has two primary reactive sites: the amide group and the tetrahydrofuran ring.


Reactivity of the Amide Group

- Hydrolysis: The amide can be hydrolyzed back to the parent carboxylic acid under either strong acidic or basic conditions with heating.
- Dehydration: The primary amide can be dehydrated to the corresponding nitrile, (S)-tetrahydrofuran-2-carbonitrile, using dehydrating agents like thionyl chloride, phosphorus

pentoxide, or trifluoroacetic anhydride.

Reactivity of the Tetrahydrofuran Ring

- Peroxide Formation: Like its parent solvent, THF, the tetrahydrofuran ring is susceptible to oxidation by atmospheric oxygen, particularly in the presence of light, to form explosive peroxides.[5][6] This is the most significant stability concern. The C2 and C5 positions, being alpha to the ether oxygen, are most prone to radical hydrogen abstraction.
- Ring-Opening: The ether linkage can be cleaved under strongly acidic conditions or by certain Lewis acids, leading to ring-opened products.[5][7][8]

[Click to download full resolution via product page](#)

Caption: Key reactivity and degradation pathways for **Tetrahydrofuran-2-carboxamide**.

Stability and Storage

Trustworthiness through Self-Validation: A protocol is only trustworthy if it accounts for potential failure modes. For ethers, the primary failure mode is peroxide formation, which can lead to

inconsistent reaction outcomes or severe safety incidents.

- Storage Protocol: Store **Tetrahydrofuran-2-carboxamide** in a tightly sealed, opaque container under an inert atmosphere (nitrogen or argon) in a cool, dark place.
- Inhibitors: For long-term storage or use as a reagent in solution, consider the addition of an inhibitor like butylated hydroxytoluene (BHT) to scavenge free radicals and prevent peroxide formation.[9]
- Peroxide Testing: Before use, especially if the material has been stored for an extended period, it is imperative to test for the presence of peroxides. This can be done using commercially available test strips or a potassium iodide (KI) solution in glacial acetic acid.[9] A positive test (yellow to brown color) indicates the presence of peroxides, and the material should be purified or disposed of properly.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for **Tetrahydrofuran-2-carboxamide** may not be widely available, a hazard assessment can be made based on its constituent parts.

- Hazards: The compound is classified as a combustible solid. The tetrahydrofuran moiety suggests potential hazards associated with the parent solvent, including flammability, the ability to form explosive peroxides, and possible respiratory and eye irritation.[10][11][12]
- Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.

This guide serves as a foundational resource for professionals working with **Tetrahydrofuran-2-carboxamide**. By understanding its fundamental properties, synthesis, and stability, researchers can effectively and safely leverage this versatile molecule in their scientific endeavors.

References

- Ashland. (2013-09-30)

- VWR. (2012-06-20)
- PMC.
- Canadian Journal of Chemistry.
- Google Patents. Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
- Request PDF. Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. [\[Link\]](#)
- Canadian Journal of Chemistry.
- PMC. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [\[Link\]](#)
- ScienceDirect.
- Reddit. THF has an incredibly short shelf life when not stabilized. [:\[Link\]](#)
- Bartleby. Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran.... [\[Link\]](#)
- Wiley Online Library. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [\[Link\]](#)
- ResearchGate. (PDF)
- ResearchGate. (PDF)
- ACS Publications. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran.... [\[Link\]](#)
- Organic Chemistry Portal. Tetrahydrofuran synthesis. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 4. Answered: Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran, identify the functional group and any observed characteristic absorptions in... | bartleby [\[bartleby.com\]](http://bartleby.com)

- 5. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd. (ES CHEM Co.,Ltd) [eschemy.com]
- 6. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of Tetrahydrofuran-2-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153543#tetrahydrofuran-2-carboxamide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com